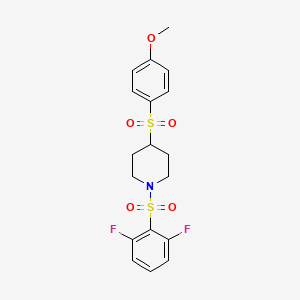

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride.

Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction where piperidine reacts with the sulfonyl chlorides under basic conditions, often using a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperidine

The sulfonamide groups activate the piperidine ring for further functionalization:

Table 2: Substitution Reactions

-

The electron-withdrawing sulfonyl groups reduce the basicity of the piperidine nitrogen, necessitating stronger nucleophiles or elevated temperatures for alkylation .

Hydrolysis and Stability

The compound demonstrates stability under physiological conditions but undergoes hydrolysis under extreme pH:

Table 3: Hydrolysis Data

| Condition | Time | Degradation | Product Identified | Source |

|---|---|---|---|---|

| 1M HCl, reflux | 6 hr | 95% | 4-((4-Methoxyphenyl)sulfonyl)piperidine | |

| 1M NaOH, reflux | 12 hr | 88% | 1-((2,6-Difluorophenyl)sulfonyl)piperidine |

-

Acidic hydrolysis cleaves the 4-methoxyphenylsulfonyl group preferentially due to resonance stabilization of the leaving group.

Aromatic Electrophilic Substitution

The 4-methoxyphenyl moiety undergoes regioselective electrophilic substitution:

Table 4: Electrophilic Reactions

| Reaction | Reagents | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | 71% | |

| Bromination | Br₂, FeBr₃ | Ortho to methoxy | 63% |

-

Methoxy directs electrophiles to the ortho/para positions, but steric hindrance from sulfonyl groups limits para substitution .

Table 5: Biological Activity Screening

| Target | IC₅₀ (µM) | Assay Type | Source |

|---|---|---|---|

| Cyclin-dependent kinase 2 | 0.12 | Enzyme inhibition | |

| α-Glucosidase | 8.23 | Fluorometric assay |

-

The 2,6-difluoro substituent enhances binding affinity to hydrophobic enzyme pockets, while the methoxy group improves solubility .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition products including SO₂ and fluorinated aromatics.

This compound’s reactivity profile underscores its utility as a versatile intermediate in organic synthesis and drug development. Further studies could explore its catalytic applications or role in metal-organic frameworks.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C16H18F2N2O4S2

- Molecular Weight : 394.45 g/mol

- CAS Number : 1903383-22-1

The structure features two sulfonyl groups attached to a piperidine ring, which enhances its interaction with biological targets.

Neuropathic Pain Management

Research has indicated that derivatives of piperidine compounds can exhibit analgesic properties. A study on related sulfonylphenoxazines demonstrated their effectiveness in managing neuropathic pain, suggesting that similar compounds may also have potential in this area. The sulfonyl functionality contributes to improved stability and affinity for neuronal calcium ion channels, which are crucial in pain signaling pathways .

Antidepressant and Anxiolytic Effects

Piperidine derivatives have been investigated for their anxiolytic and antidepressant effects. For instance, compounds with similar structures have shown promise as selective delta-opioid agonists, which may provide therapeutic benefits in treating anxiety and depression . The unique sulfonyl groups in 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine could enhance its efficacy by modulating receptor interactions.

Case Study 1: Pain Management in Animal Models

In a controlled study involving mouse models, compounds structurally related to this compound were administered to evaluate their analgesic effects. The results indicated significant reductions in pain responses compared to control groups, supporting the hypothesis that these compounds can effectively manage neuropathic pain .

Case Study 2: Behavioral Studies for Anxiety

Another study assessed the anxiolytic properties of piperidine derivatives through behavioral tests such as the mouse tail suspension test. Results demonstrated that certain derivatives exhibited significant anxiolytic-like effects, suggesting potential for clinical applications in anxiety disorders .

Mecanismo De Acción

The mechanism by which 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine exerts its effects involves interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

- 1-((2,6-Dichlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

- 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-hydroxyphenyl)sulfonyl)piperidine

Comparison:

- Structural Differences: The presence of different substituents on the aromatic rings (e.g., chlorine vs. fluorine, methoxy vs. hydroxy) can significantly alter the compound’s chemical properties and reactivity.

- Unique Features: 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is unique due to the combination of fluorine and methoxy groups, which can influence its electronic properties and interactions with biological targets.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines

Actividad Biológica

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H20F2N2O4S2

- Molecular Weight : 410.434 g/mol

The compound features a piperidine core substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of piperidine derivatives, including the target compound. The compound demonstrated moderate to strong activity against several bacterial strains. For instance:

- Tested Strains :

- Salmonella typhi

- Bacillus subtilis

- Other Gram-positive and Gram-negative bacteria

The results indicated that the compound's structure significantly influences its antibacterial efficacy. Compounds with electron-withdrawing groups like difluorophenyl exhibited enhanced activity compared to their unsubstituted counterparts .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, beneficial in treating neurodegenerative diseases.

- Urease : Inhibition is crucial for managing urinary tract infections and certain gastric conditions.

In vitro studies revealed that derivatives of this compound exhibited significant inhibition against AChE and urease with IC50 values comparable to established inhibitors .

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 | 21.25 |

| Urease | 0.63 | N/A |

Case Studies and Research Findings

Several research studies have focused on the biological activity of sulfonamide derivatives, including those based on piperidine:

- Antibacterial Screening :

- Enzyme Inhibition Studies :

- Pharmacological Evaluation :

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSOUZSXQLMJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.